molecular formula C19H19N3O3 B5315883 N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5315883
M. Wt: 337.4 g/mol
InChI Key: IVQMHLUHYKWMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of bacterial infections.

Mechanism of Action

N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor acts as an inhibitor of N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide carbapenemase enzyme. The enzyme is responsible for the hydrolysis of carbapenem antibiotics, leading to resistance in A. baumannii. N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor binds to the active site of the enzyme and prevents it from hydrolyzing carbapenems, thus restoring the susceptibility of the bacterium to the antibiotics.
Biochemical and Physiological Effects:
The use of N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has been shown to restore the susceptibility of carbapenem-resistant A. baumannii to carbapenems. This has significant implications in the treatment of bacterial infections caused by this bacterium. N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has also been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor in lab experiments include its specificity for N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide carbapenemase enzyme, its potential use in the treatment of carbapenem-resistant A. baumannii infections, and its minimal toxicity to mammalian cells. However, the limitations include the need for further studies to determine its efficacy in vivo, potential development of resistance to the inhibitor, and the need for optimization of the synthesis method to obtain higher yields.

Future Directions

For research on N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor include optimization of the synthesis method to obtain higher yields, determination of its efficacy in vivo, and development of more potent inhibitors of carbapenemase enzymes. Other potential applications of N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor include its use in combination therapy with other antibiotics and its use in the treatment of other bacterial infections caused by carbapenem-resistant bacteria.
Conclusion:
In conclusion, N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has significant potential in the treatment of bacterial infections caused by carbapenem-resistant A. baumannii. Its specificity for N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide carbapenemase enzyme, minimal toxicity to mammalian cells, and potential use in combination therapy make it a promising candidate for further development. However, further studies are needed to determine its efficacy in vivo and to optimize the synthesis method to obtain higher yields.

Synthesis Methods

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor involves the reaction of 2-(2-methoxyphenyl)ethylamine with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor.

Scientific Research Applications

N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has been extensively studied for its potential use in the treatment of bacterial infections caused by carbapenem-resistant Acinetobacter baumannii. This bacterium has become a major concern in healthcare settings due to its high resistance to multiple antibiotics, including carbapenems. N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide inhibitor has been shown to inhibit the activity of N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, a carbapenemase enzyme produced by A. baumannii, and restore the susceptibility of the bacterium to carbapenems.

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-5-8-15(12-13)17-21-19(25-22-17)18(23)20-11-10-14-7-3-4-9-16(14)24-2/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQMHLUHYKWMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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